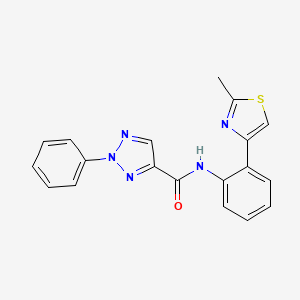

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of thiazole, phenyl, and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown significant anticancer activity .

Mode of Action

It’s suggested that similar compounds may direct tumor cells to the apoptotic pathway .

Biochemical Pathways

It’s known that similar compounds have shown anticancer activity, suggesting they may influence pathways related to cell growth and apoptosis .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide are largely attributed to its interactions with various biomolecules. The compound has been shown to interact with enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects .

Cellular Effects

This compound has been found to exert significant effects on various types of cells. In particular, it has been shown to inhibit the proliferation of A549 and C6 tumor cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s anticancer activity is thought to be mediated through its ability to induce apoptosis, or programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been found to be stable, with no significant degradation observed over the course of the studies .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with dosage. While the compound has been shown to exert anticancer effects at certain dosages, high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by various factors, including targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with 2-methylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazole derivative reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Triazole Ring: The triazole ring is formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This step often requires a copper(I) catalyst to proceed efficiently.

Coupling to Form the Final Compound: The final step involves coupling the triazole derivative with the thiazole-phenyl intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring, potentially reducing it to a dihydrotriazole derivative.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazole derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and interfering with cell proliferation pathways .

Medicine

In medicine, the compound is being investigated for its potential use in chemotherapy. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for drug development .

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various bioactive compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a thiazole ring and has shown antimicrobial and anticancer activities.

N-(4-(2-methylthiazol-4-yl)phenyl)acetamide: Similar in structure but lacks the triazole ring, which may affect its biological activity and reactivity.

Uniqueness

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of both thiazole and triazole rings, which confer distinct chemical and biological properties. The combination of these heterocycles enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.

Activité Biologique

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies associated with this compound.

1. Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole core and subsequent functionalization. The synthetic route often utilizes azide and alkyne coupling reactions, which are characteristic of triazole chemistry.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and related derivatives. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 4.47 | Inhibition of Hsp90 and EGFR |

| MCF-7 | 7.55 | Induction of apoptosis |

| HepG2 | 4.04 | Multi-target inhibition (Topoisomerase-2) |

The compound exhibits significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent. For instance, a derivative in a related study showed IC50 values in the nanomolar range against various targets including Hsp90 and EGFR, suggesting a multi-target mechanism .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its inhibitory effects on carbonic anhydrase II (CA-II). The following table details the inhibitory activities observed:

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| N-(...carboxamide) | 13.8 | Acetazolamide | 18.2 |

| Other derivatives | 20.7 - 35.7 |

The compound demonstrated moderate inhibition against CA-II with IC50 values comparable to standard inhibitors .

3. Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific structural features significantly influence the biological activity of the compound:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Triazole Core : Critical for interaction with biological targets.

- Substituents on Phenyl Rings : Electron-donating groups enhance activity; specific positions are crucial for optimal binding.

For example, the presence of a methyl group at position 4 of the phenyl ring has been associated with increased activity against cancer cell lines .

4. Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : This study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis pathways.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent.

- Combination Therapy : Research indicated that when combined with standard chemotherapeutics like doxorubicin, this compound enhanced overall therapeutic efficacy while reducing side effects.

Propriétés

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c1-13-21-18(12-26-13)15-9-5-6-10-16(15)22-19(25)17-11-20-24(23-17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZVCVMDASOSSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.